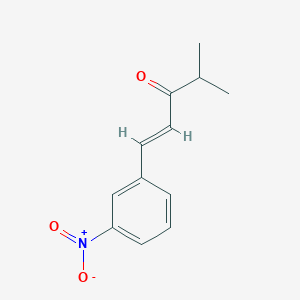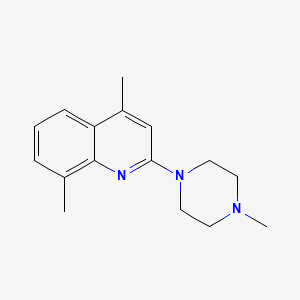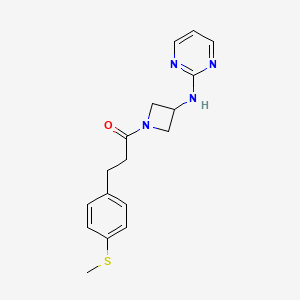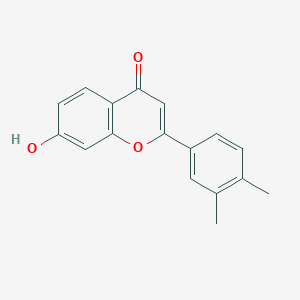
(2R)-2,6,6-Trimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,6,6-Trimethylheptan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as dihydroterpineol, and it has a molecular formula of C10H22O. This compound is widely used in various industries, including the fragrance, food, and pharmaceutical industries.
Wirkmechanismus
The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-ol is not well understood. However, it is believed to interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(2R)-2,6,6-Trimethylheptan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to have sedative, anxiolytic, and anticonvulsant properties. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been reported to have antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2,6,6-Trimethylheptan-1-ol in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2,6,6-Trimethylheptan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, epilepsy, and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various receptors and enzymes. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of (2R)-2,6,6-Trimethylheptan-1-ol, which would enable its wider use in various industries.
Synthesemethoden
The synthesis of (2R)-2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One of the most common methods is the reduction of dihydrocarvone with sodium borohydride. Dihydrocarvone is a cyclic ketone that is obtained from carvone, which is a terpenoid found in many essential oils. Another method involves the reduction of carvone with lithium aluminum hydride. Both methods result in the formation of (2R)-2,6,6-Trimethylheptan-1-ol with high yields.
Wissenschaftliche Forschungsanwendungen
(2R)-2,6,6-Trimethylheptan-1-ol has been extensively studied for its various scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, it has been used as a starting material for the synthesis of various terpenoids, which have shown promising biological activities.
Eigenschaften
IUPAC Name |
(2R)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)

![2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2830649.png)


![1-[4-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2830656.png)

![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)
